2-(4-Chlorophenyl)-6-[(4-fluorophenyl)methyl]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Description
This compound is a complex tetracyclic molecule featuring a fused pyrazinopyridoindole scaffold substituted with a 4-chlorophenyl group at position 2 and a 4-fluorobenzyl moiety at position 6 (Figure 1). Its IUPAC name reflects the intricate arrangement of three nitrogen atoms and oxygen atoms within the tetracyclic system. The canonical SMILES (Clc1ccc(cc1)C1CN2C(=O)CN(C(=O)[C@@]2(c2c1c1ccccc1[nH]2)C)Cc1c(F)cccc1Cl) and InChIKey (CPNJBDPBBDENNU-JEBGQCBNSA-N) confirm its stereochemical complexity and unique substitution pattern .
Structurally, the compound shares similarities with phosphodiesterase type-5 (PDE-5) inhibitors like tadalafil, which also contain a triazatetracyclic core .
Properties
Molecular Formula |
C27H21ClFN3O2 |
|---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-6-[(4-fluorophenyl)methyl]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
InChI |
InChI=1S/C27H21ClFN3O2/c28-18-9-7-17(8-10-18)26-25-21(20-3-1-2-4-22(20)30-25)13-23-27(34)31(15-24(33)32(23)26)14-16-5-11-19(29)12-6-16/h1-12,23,26,30H,13-15H2 |
InChI Key |
ZFJIJHIXYUWXCE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC=C(C=C5)Cl)CC6=CC=C(C=C6)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-6-[(4-fluorophenyl)methyl]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the chlorophenyl and fluorophenyl groups. Common reagents used in these reactions include chlorinating and fluorinating agents, as well as various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-6-[(4-fluorophenyl)methyl]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the compound.
Scientific Research Applications
2-(4-Chlorophenyl)-6-[(4-fluorophenyl)methyl]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-6-[(4-fluorophenyl)methyl]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural and Functional Attributes
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity
Heteroatom and Ring System Modifications
- Thia/Oxa Incorporation : The sulfur atom in ’s compound may improve membrane permeability but reduce metabolic stability compared to the target compound’s all-nitrogen/oxygen system.
- Dioxa Rings : The dioxa moiety in introduces polarity, which could enhance solubility but reduce blood-brain barrier penetration relative to the target compound.
Biological Activity
The compound 2-(4-Chlorophenyl)-6-[(4-fluorophenyl)methyl]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione is a complex organic molecule characterized by its unique tetracyclic structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing literature and research findings.
- Molecular Formula: C27H21ClFN3O2
- Molecular Weight: 473.9 g/mol
- IUPAC Name: 2-(4-chlorophenyl)-6-[(4-fluorophenyl)methyl]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its potential therapeutic applications:
1. Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating a potential application in treating inflammatory diseases.
3. Enzyme Inhibition
Preliminary data suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways related to cancer and inflammation. For instance, it has shown inhibitory effects on cyclooxygenase (COX) enzymes, which play a role in inflammation and pain.
The biological activity is believed to be mediated through interaction with specific molecular targets:
- Binding to Receptors: The compound may bind to cellular receptors or enzymes, modulating their activity.
- Pathway Modulation: It potentially affects signaling pathways involved in cell proliferation and apoptosis.
Case Studies
Several case studies have highlighted the biological effects of this compound:
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers treated MCF-7 cells with varying concentrations of the compound and observed a dose-dependent decrease in cell viability. The study concluded that the compound could be a candidate for further development as an anticancer agent.
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with the compound resulted in reduced swelling and pain scores compared to control groups.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
